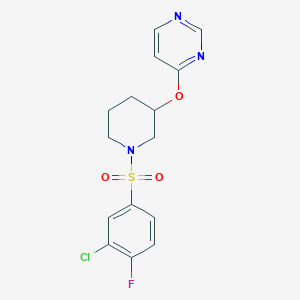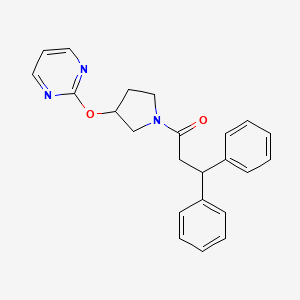![molecular formula C14H11Cl2N3O B2809638 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one CAS No. 854036-08-1](/img/structure/B2809638.png)
6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one
Descripción general
Descripción
6-(Chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 6-(Chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one involves the inhibition of specific enzymes, such as COX-2 and MMPs, which are involved in the inflammatory response and cancer cell growth. The compound binds to the active site of these enzymes, preventing their activity and reducing inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 6-(Chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one has several biochemical and physiological effects. The compound has been shown to reduce the levels of specific inflammatory cytokines, such as TNF-α and IL-6, and inhibit the proliferation of cancer cells. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(Chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one in lab experiments is its specificity for specific enzymes involved in the inflammatory response and cancer cell growth. This specificity allows for targeted inhibition of these enzymes, reducing the risk of off-target effects. However, one limitation is the potential for toxicity at higher concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 6-(Chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one. One direction is to explore its potential as a therapeutic agent for specific inflammatory diseases and cancer types. Another direction is to investigate its potential as a tool for studying the specific enzymes it targets and their role in disease progression. Additionally, further research is needed to determine the optimal dosage and administration routes for the compound.
Métodos De Síntesis
The synthesis of 6-(Chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one involves the reaction of 4-chloroaniline with chloroacetyl chloride in the presence of an acid catalyst. The resulting intermediate is then reacted with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a base catalyst to yield the final product.
Aplicaciones Científicas De Investigación
Research on 6-(Chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one has primarily focused on its potential therapeutic applications. Studies have shown that the compound has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of specific enzymes that are involved in the inflammatory response and cancer cell growth.
Propiedades
IUPAC Name |
6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c1-8-13-12(20)6-10(7-15)17-14(13)19(18-8)11-4-2-9(16)3-5-11/h2-6H,7H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKCFNLPRDDNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C=C(N2)CCl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324153 | |
| Record name | 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-4-one | |
CAS RN |
854036-08-1 | |
| Record name | 6-(chloromethyl)-1-(4-chlorophenyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-2-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2809555.png)
![3-chloro-N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2809557.png)
![1-[(4-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2809559.png)



![10-(2-propynyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2809566.png)


![N-(3,5-difluorophenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2809569.png)
![7-chloro-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2809570.png)

![1-(4-methylbenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2809573.png)
